4-Morpholinecarboximidamide, 2-ethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1156831-48-9 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9) |
InChI Key |
MYLRZCPVJZUNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Morpholinecarboximidamide, 2 Ethyl
Strategies for the Construction of the Morpholine (B109124) Ring System
The formation of the morpholine ring is a critical step in the synthesis of the target compound. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic and green chemistry approaches. A key precursor for the synthesis of the 2-ethylmorpholine (B1591529) scaffold is 1-amino-2-butanol, which provides the necessary stereochemistry and substitution pattern.
Cyclization Reactions of Amino Alcohols and Related Precursors
A fundamental and widely employed method for the synthesis of morpholine rings involves the cyclization of vicinal amino alcohols. researchgate.net This approach typically involves the reaction of an amino alcohol with a dielectrophile, such as a dihaloethane or a protected diol, to form the heterocyclic ring.
For the synthesis of 2-ethylmorpholine, a common precursor is 1-amino-2-butanol. The cyclization can be achieved through various reagents and conditions. One classical approach involves the reaction with a 2-haloethanol derivative, leading to an intermediate that undergoes intramolecular cyclization. Another method is the dehydration of dialkanolamines. For instance, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration in the presence of strong acids like sulfuric acid to yield the corresponding morpholine. researchgate.net
A general representation of the cyclization of an N-substituted diethanolamine is shown below:
| Reactant | Conditions | Product | Yield (%) |
| N-alkyldiethanolamine | H₂SO₄, heat | N-alkylmorpholine | Variable |
| 1-Amino-2-butanol + Dihaloethane | Base | 2-ethylmorpholine | Moderate |
Palladium-Catalyzed Cyclizations and Oxidative Approaches
Modern synthetic methods often employ transition metal catalysis to achieve higher efficiency and selectivity. Palladium-catalyzed reactions have been successfully applied to the synthesis of morpholine derivatives. organic-chemistry.org These methods often involve the intramolecular cyclization of substrates containing both an amine and a suitably positioned leaving group or unsaturated bond.
One such strategy is the palladium-catalyzed intramolecular O-vinylation or O-arylation of an amino alcohol derivative. For instance, an N-protected amino alcohol can be reacted with a vinyl or aryl halide in the presence of a palladium catalyst to induce cyclization.
Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by palladium complexes, provides another route to six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org This method involves the oxidation of an olefin in the presence of an intramolecular nucleophile (the amine).
| Catalytic System | Substrate Type | Product | Key Features |
| Pd(OAc)₂ / Ligand | N-allyl amino alcohol | 2-substituted morpholine | Intramolecular cyclization |
| Pd(DMSO)₂(TFA)₂ / O₂ | Alkenyl amine | Morpholine derivative | Aerobic oxidative cyclization |
This table illustrates general palladium-catalyzed approaches to morpholine synthesis.
Green Chemistry Approaches to Morpholine Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For morpholine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.
One notable green approach is the use of ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines. This method is described as a simple, high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. The key to this methodology is the clean isolation of monoalkylation products from a simple SN2 reaction between the amine and ethylene sulfate. tandfonline.comgoogle.com This approach avoids the use of harsh reagents and minimizes waste production.
Another green strategy involves the catalytic cyclization of amino alcohols using ruthenium complexes. These reactions can be steered towards the formation of either cyclic amines or cyclic amides by the choice of additives. rsc.orgresearchgate.net
| Method | Key Reagents | Advantages |
| Ethylene Sulfate Annulation | 1,2-Amino alcohol, Ethylene sulfate, tBuOK | High yield, redox-neutral, inexpensive reagents |
| Ruthenium-catalyzed Cyclization | Amino alcohol, Ru catalyst | High atom economy, selective |
This table highlights key features of green synthetic approaches to morpholines.
Formation of the Carboximidamide Moiety
Once the 2-ethylmorpholine scaffold is obtained, the next critical step is the introduction of the carboximidamide group at the 4-position. This can be achieved through several established methods for the formation of N,N'-disubstituted guanidines and amidines.
Amidination Reactions and Guanidine (B92328) Precursor Chemistry
The most direct route to a 4-morpholinecarboximidamide is through the guanidinylation of the morpholine nitrogen. This involves reacting 2-ethylmorpholine with a suitable guanidinylating agent. These reagents are designed to transfer a guanidino group to a primary or secondary amine.
Common guanidinylating reagents include:
N,N'-Di-Boc-S-methylisothiourea: A widely used and commercially available reagent that reacts with amines to form a protected guanidine, which can be subsequently deprotected.
Py-razole-1-carboxamidine hydrochloride: Another common reagent for the direct introduction of an unprotected guanidino group.
Cyanamide: In the presence of a Lewis acid catalyst like scandium(III) triflate, cyanamide can be used for the guanylation of amines in aqueous media. d-nb.info
The general scheme for the guanidinylation of 2-ethylmorpholine would be as follows:
| Guanidinylating Agent | Conditions | Product |
| N,N'-Di-Boc-S-methylisothiourea | Base, Solvent (e.g., DMF) | Boc-protected 4-Morpholinecarboximidamide, 2-ethyl- |
| Pyrazole-1-carboxamidine HCl | Base, Solvent (e.g., DMF) | 4-Morpholinecarboximidamide, 2-ethyl- |
| Cyanamide / Sc(OTf)₃ | Water | 4-Morpholinecarboximidamide, 2-ethyl- |
This table outlines plausible reaction pathways for the formation of the target compound.
Reactions Involving Thiourea Oxidation Intermediates
An alternative strategy for the formation of the carboximidamide group involves the use of a thiourea intermediate. This multi-step process begins with the reaction of 2-ethylmorpholine with an isothiocyanate to form a thiourea derivative. This thiourea can then be converted to the corresponding carboximidamide.
The conversion of a thiourea to a guanidine (carboximidamide) typically involves two key steps:
S-Alkylation: The thiourea is treated with an alkylating agent, such as methyl iodide, to form a reactive S-alkylisothiouronium salt.
Amination: The isothiouronium salt is then reacted with ammonia or an amine to displace the alkylthio group and form the desired guanidine.
This method offers versatility as the isothiocyanate precursor can be varied. For the synthesis of the unsubstituted carboximidamide, the final step would involve reaction with ammonia.
A representative reaction scheme is as follows:
2-ethylmorpholine + R-N=C=S → 2-ethyl-N-R-morpholine-4-carbothioamide
2-ethyl-N-R-morpholine-4-carbothioamide + CH₃I → [S-methylisothiouronium intermediate]
[S-methylisothiouronium intermediate] + NH₃ → 4-Morpholinecarboximidamide, 2-ethyl-
This approach, while longer, can be advantageous in certain synthetic contexts. The synthesis of N-acyl-morpholine-4-carbothioamides has been reported, indicating the feasibility of the initial step. google.com
Condensation and Nucleophilic Substitution Routes to Carboximidamides
The synthesis of the carboximidamide functional group on the morpholine nitrogen typically proceeds through well-established condensation and nucleophilic acyl substitution pathways. These reactions involve the activation of a carboxylic acid derivative, which is then subjected to nucleophilic attack by an amine.
In the context of synthesizing 4-Morpholinecarboximidamide, 2-ethyl-, a common strategy involves the reaction of 2-ethylmorpholine with a cyanating agent or by activating a related carbamoyl group. A primary route is the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst to form an imino ether hydrohalide (a Pinner salt). Subsequent treatment of this intermediate with an amine or ammonia would yield the desired carboximidamide.
Another prevalent method involves the use of condensing agents to facilitate the coupling of a carboxylic acid with an amine. highfine.com Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed. highfine.com The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. highfine.comlibretexts.org To enhance reaction rates and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included. highfine.com
Nucleophilic acyl substitution is the fundamental mechanism underpinning these transformations. libretexts.orguomustansiriyah.edu.iqmasterorganicchemistry.com A carboxylic acid derivative, such as an acid chloride or anhydride, can serve as the electrophile. The lone pair of electrons on the nitrogen atom of 2-ethylmorpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This addition leads to a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), results in the formation of the new C-N bond, yielding the carboximidamide product. uomustansiriyah.edu.iq The general reactivity order for carboxylic acid derivatives in these substitutions is acid chlorides > acid anhydrides > esters > amides.
The choice of solvent, temperature, and stoichiometry are critical parameters that must be optimized to achieve high yields and purity. Aprotic solvents are generally preferred to avoid unwanted side reactions with the reactive intermediates.
| Reagent Type | Example | Role in Synthesis |
| Condensing Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates a carboxylic acid for nucleophilic attack by an amine. |
| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and enhances the rate of condensation. |
| Electrophile | Acid Chloride | A reactive carboxylic acid derivative for nucleophilic acyl substitution. |
| Nucleophile | 2-Ethylmorpholine | Provides the nitrogen atom for the formation of the carboximidamide. |
Stereoselective Synthesis of 2-Ethyl Substitution
Achieving stereocontrol at the C-2 position of the morpholine ring is a significant challenge in the synthesis of 2-substituted morpholines like 4-Morpholinecarboximidamide, 2-ethyl-. The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure or enriched products, which is often a requirement for biologically active molecules.
Asymmetric Synthetic Approaches to Substituted Morpholines
A variety of asymmetric synthetic strategies have been developed to access chiral morpholines. researchgate.netsemanticscholar.org These approaches can be broadly categorized based on when the key stereocenter is established: before, during, or after the cyclization of the morpholine ring. semanticscholar.orgnih.govresearchgate.net
One of the most powerful "after cyclization" methods is the transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). nih.govrsc.org This method offers high efficiency and atom economy. nih.govrsc.org For the synthesis of 2-substituted chiral morpholines, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully developed. nih.govrsc.orgrsc.org This approach is considered challenging due to the sterically congested and electron-rich nature of the substrate, which can lead to low reactivity. nih.govrsc.org
The process involves the use of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, which coordinates to the double bond of the dehydromorpholine. The catalyst then facilitates the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess.
Other asymmetric approaches include the use of starting materials from the chiral pool, such as amino acids or sugars, where the stereocenter is already present before the morpholine ring is constructed. tcichemicals.com Additionally, intramolecular reactions like aza-Michael additions, where a chiral catalyst directs the cyclization, can also be employed to form the stereocenter during the ring-forming step. semanticscholar.org
Chiral Auxiliary or Catalyst-Mediated Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, particularly in aldol and alkylation reactions. wikipedia.org In the context of 2-ethylmorpholine synthesis, a chiral auxiliary could be attached to the morpholine nitrogen or another part of the precursor molecule to control the diastereoselectivity of a key bond-forming reaction.
Catalyst-mediated methods represent a more atom-economical approach to stereoselective synthesis. As mentioned previously, the asymmetric hydrogenation of 2-substituted dehydromorpholines is a prime example of a catalyst-mediated method. nih.govrsc.orgrsc.org The success of this reaction hinges on the design of the chiral ligand. Bisphosphine-rhodium catalysts with large bite angles have proven to be particularly effective, affording a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.netsemanticscholar.orgnih.govrsc.orgrsc.org
The table below summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using a SKP-Rh complex, demonstrating the efficacy of this catalyst-mediated approach.
| Substrate (2-substituent) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 2-phenylmorpholine | 99 | 99 |
| 4-Methoxyphenyl | 2-(4-methoxyphenyl)morpholine | 99 | 99 |
| 2-Naphthyl | 2-(2-naphthyl)morpholine | 99 | 99 |
| Ethyl | 2-ethylmorpholine | 99 | 91 |
| Isopropyl | 2-isopropylmorpholine | 99 | 81 |
Data adapted from studies on asymmetric hydrogenation of 2-substituted dehydromorpholines.
Advanced Purification and Isolation Techniques for Complex Morpholinecarboximidamides
The purification and isolation of the final 4-Morpholinecarboximidamide, 2-ethyl- product, particularly when synthesized stereoselectively, requires advanced techniques to ensure high purity and, if applicable, to separate diastereomers or enantiomers.
Chromatographic Methods: Flash column chromatography is a widely used technique for the purification of organic compounds. nih.gov In the case of morpholine derivatives, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity being adjusted to achieve optimal separation of the desired product from impurities and unreacted starting materials. nih.gov For more challenging separations, High-Performance Liquid Chromatography (HPLC), including chiral HPLC, can be employed. Chiral HPLC utilizes a chiral stationary phase to resolve enantiomers, which is essential for determining the enantiomeric excess of a stereoselective synthesis and for isolating individual enantiomers on an analytical or preparative scale.
Crystallization: Crystallization is a powerful purification technique that can yield highly pure crystalline solids. This method relies on the differences in solubility between the desired compound and impurities in a given solvent system. For morpholine derivatives, which often exist as oils, conversion to a salt (e.g., hydrochloride or hydrobromide) can facilitate crystallization. google.com Fractional crystallization can be used to separate diastereomeric salts. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization of the desired compound, leaving impurities behind in the mother liquor. google.com
Extraction and Distillation: Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction to separate the product from water-soluble and other impurities. nih.gov The choice of extraction solvent is based on the solubility of the target compound and its immiscibility with the initial solvent (often water). For volatile morpholine derivatives, distillation, including vacuum distillation for high-boiling point compounds, can be an effective purification method. Azeotropic distillation, where the addition of a substance forms an azeotrope with impurities, can also be utilized for purification. irowater.com
The table below compares the applicability of different purification techniques.
| Technique | Principle | Applicability for Morpholinecarboximidamides |
| Flash Chromatography | Adsorption/partition on a solid support | General purification from reaction byproducts and starting materials. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers and determination of enantiomeric excess. |
| Crystallization | Differential solubility | Purification of solid products or salts; can separate diastereomers. |
| Extraction | Differential solubility in immiscible liquids | Initial work-up to remove bulk impurities. |
Reaction Pathways and Mechanistic Insights of 4 Morpholinecarboximidamide, 2 Ethyl
Nucleophilic Reactivity of the Carboximidamide Functionality
The carboximidamide group is analogous to a carboxylic acid derivative and, as such, its reactivity is centered on the electrophilic nature of the carbonyl-like carbon. Nucleophilic acyl substitution is a key reaction pathway for this functionality. pressbooks.pub The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group. libretexts.orgmasterorganicchemistry.com In the case of 4-Morpholinecarboximidamide, 2-ethyl-, the leaving group would be a derivative of the morpholine (B109124) amine.
The reactivity of carboximidamides in nucleophilic acyl substitution is generally lower than that of acid chlorides and anhydrides but can be comparable to or greater than that of esters and amides, depending on the substitution and reaction conditions. pressbooks.pub The rate of reaction is influenced by the strength of the attacking nucleophile and the stability of the leaving group. libretexts.org For instance, stronger nucleophiles will react more readily.
The carboximidamide functionality can undergo hydrolysis under forcing conditions, such as in the presence of strong acids or bases with heating, to yield the corresponding carboxylic acid and morpholine derivatives. youtube.com The mechanism for acid-catalyzed hydrolysis involves initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water. khanacademy.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon. khanacademy.org
Table 1: Relative Reactivity of Acyl Compounds in Nucleophilic Acyl Substitution
| Compound Type | Leaving Group | Relative Reactivity |
|---|---|---|
| Acyl Chloride | Cl⁻ | Highest |
| Acid Anhydride | RCOO⁻ | High |
| Carboximidamide | R₂N⁻ | Moderate |
| Ester | RO⁻ | Moderate |
| Amide | R₂N⁻ | Low |
This table provides an illustrative comparison of the relative reactivity of various acyl compounds. The exact reactivity of 4-Morpholinecarboximidamide, 2-ethyl- would depend on specific reaction conditions.
Electrophilic Transformations at the Morpholine Nitrogen
The nitrogen atom of the morpholine ring in 4-Morpholinecarboximidamide, 2-ethyl- is a site of nucleophilicity and basicity. wikipedia.org However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.org Despite this, the nitrogen can still react with a variety of electrophiles.
Common electrophilic transformations at the morpholine nitrogen include alkylation, acylation, and reaction with other electrophilic reagents. For example, treatment with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. Acylation with acid chlorides or anhydrides would yield N-acylated morpholinium species.
The basicity of the morpholine nitrogen allows it to act as a proton acceptor, forming a morpholinium salt in the presence of acids. wikipedia.org This property is fundamental to its role in acid-base catalysis, as discussed in a later section. The synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with electrophiles, highlighting the nucleophilic character of the nitrogen atom. nih.govuobaghdad.edu.iqresearchgate.net
Oxidative and Reductive Manipulations of the Molecular Scaffold
The molecular scaffold of 4-Morpholinecarboximidamide, 2-ethyl- possesses sites susceptible to both oxidation and reduction. The morpholine ring, in particular, can undergo oxidative transformations. Studies on morpholine itself have shown that it can be oxidized by enzymes like cytochrome P450. nih.govnih.gov This enzymatic oxidation can proceed via hydrogen atom abstraction from a carbon atom adjacent to the nitrogen, leading to hydroxylation and subsequent C-N bond cleavage. nih.gov In some cases, visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been achieved using O₂ as the final oxidant, offering a milder alternative to traditional methods. google.com Electrochemical oxidation of morpholine can also lead to the formation of a morpholine radical, which can then participate in further reactions. mdpi.com
The carboximidamide functionality can also be influenced by redox reactions. While the carbon atom is already in a relatively high oxidation state, the nitrogen atoms could potentially be oxidized. Conversely, reduction of the carboximidamide group is possible, though it generally requires strong reducing agents. For example, amides can be reduced to amines using powerful reagents like lithium aluminum hydride. A similar transformation for a carboximidamide would likely yield a diamine derivative.
Table 2: Potential Redox Reactions of the 4-Morpholinecarboximidamide, 2-ethyl- Scaffold
| Reaction Type | Reagent/Condition | Potential Product |
|---|---|---|
| Morpholine Ring Oxidation | Cytochrome P450, O₂ | Ring-opened products (e.g., aldehydes, amino alcohols) |
| Morpholine Ring Oxidation | Visible light, photocatalyst, O₂ | Ring-cleaved products |
| Electrochemical Oxidation | Anode, catalyst (e.g., Cu(OAc)₂) | Morpholine radical, C-N coupled products |
Acid-Base Catalyzed Reactions and Equilibrium Studies
The presence of both acidic and basic centers in 4-Morpholinecarboximidamide, 2-ethyl- allows it to participate in and be influenced by acid-base catalysis. The morpholine nitrogen is basic, while the N-H protons of the carboximidamide can be acidic under certain conditions.
Acid catalysis is particularly relevant for the hydrolysis of the carboximidamide group, as mentioned earlier. Protonation of one of the nitrogen atoms of the carboximidamide makes the central carbon more electrophilic and thus more susceptible to nucleophilic attack by water or other nucleophiles. khanacademy.orgwikipedia.org This principle is widely applied in the hydrolysis of amides and esters. youtube.comwikipedia.org
Base catalysis can also promote reactions. A strong base can deprotonate the N-H of the carboximidamide, forming a conjugate base that can then act as a nucleophile. khanacademy.org In the context of hydrolysis, a strong base like hydroxide can act as the nucleophile, attacking the electrophilic carbon of the carboximidamide. youtube.com The interplay between acid and base catalysis can be complex, and the optimal conditions often depend on the specific transformation being targeted. rsc.org For many enzyme-catalyzed reactions, general acid-base catalysis, where proton transfer to and from the substrate stabilizes the transition state, is a key mechanistic feature. creative-enzymes.com
Equilibrium studies, often involving pH-rate profiles, can provide valuable information about the pKa values of the ionizable groups in the molecule and help to elucidate the roles of acid and base catalysis in a given reaction. creative-enzymes.com
Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods
Elucidating the precise mechanisms of the reactions of 4-Morpholinecarboximidamide, 2-ethyl- requires the application of kinetic and spectroscopic techniques.
Kinetic studies can provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of reactant concentrations. nih.gov For example, by monitoring the rate of a reaction at different pH values, a pH-rate profile can be constructed, which can reveal the involvement of specific protonated or deprotonated species in the rate-determining step. creative-enzymes.com Kinetic isotope effect studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can also provide insight into bond-breaking events in the transition state. nih.gov
Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, as well as for probing the electronic and structural changes that occur during a reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. nih.gov In situ NMR can be particularly powerful for identifying transient intermediates. nih.gov Changes in chemical shifts can also provide information about changes in the electronic environment of the nuclei. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to detect and characterize radical intermediates, which may be formed during oxidative or reductive processes. mdpi.com
Infrared (IR) and Raman spectroscopy can monitor changes in vibrational modes, which is useful for tracking the formation and disappearance of functional groups like carbonyls or N-H bonds.
UV-Visible spectroscopy can be employed to study reactions involving chromophoric species and to monitor the kinetics of such reactions. A bathochromic (red) or hypsochromic (blue) shift in the absorption maximum can indicate the formation of new species or changes in conjugation. nih.gov
Mass spectrometry is essential for identifying the mass-to-charge ratio of molecules, allowing for the confirmation of product structures and the identification of reaction intermediates.
By combining these methods, a detailed picture of the reaction mechanism, including the sequence of elementary steps, the nature of any intermediates, and the structure of the transition state, can be developed. nih.gov
Table 3: Spectroscopic and Kinetic Methods for Mechanistic Investigation
| Method | Information Obtained | Application Example |
|---|---|---|
| NMR Spectroscopy | Structural information, reaction progress, identification of intermediates | Monitoring the hydrolysis of the carboximidamide group |
| EPR Spectroscopy | Detection and characterization of radical species | Identifying the morpholine radical during oxidation |
| Kinetic Studies | Reaction rates, rate laws, activation parameters, pH-rate profiles | Determining the order of a nucleophilic substitution reaction |
| Mass Spectrometry | Molecular weight of products and intermediates | Confirming the structure of a ring-opened product |
| IR/Raman Spectroscopy | Changes in functional groups | Observing the disappearance of the C=N bond during reduction |
Chemical Transformations and Derivatives of 4 Morpholinecarboximidamide, 2 Ethyl
Synthesis of Substituted Morpholinecarboximidamide Analogues
The synthesis of analogues of 4-Morpholinecarboximidamide, 2-ethyl- can be systematically approached by modifying three key regions of the molecule: the N-substituents on the carboximidamide group, the morpholine (B109124) ring itself, and the 2-ethyl group.
Introduction of Varied N-Substituents
One common approach involves the reaction of 2-ethylmorpholine (B1591529) with a substituted cyanamide. Alternatively, a multi-component reaction, such as the Ugi or Passerini reaction, could be employed to assemble the substituted carboximidamide moiety in a convergent manner. acs.org For instance, the reaction of an isocyanide, an amine, and a carboxylic acid with 2-ethylmorpholine could theoretically yield a diverse library of N-acylated and N-alkylated derivatives.
Furthermore, direct N-alkylation or N-arylation of a pre-formed 4-Morpholinecarboximidamide can be accomplished using various alkyl or aryl halides under basic conditions. nih.gov Copper-catalyzed C-N bond formation protocols have also proven effective for the synthesis of N-aryl derivatives of related heterocyclic systems and could be adapted for this purpose. nih.gov
Table 1: Potential N-Substituents for 4-Morpholinecarboximidamide, 2-ethyl- Analogues
| Substituent Type | Example Substituents | Potential Synthetic Method |
| Alkyl | Methyl, Ethyl, Isopropyl, Cyclohexyl | Reductive amination, Alkylation with alkyl halides |
| Aryl | Phenyl, 4-Chlorophenyl, 2-Methoxyphenyl | Buchwald-Hartwig amination, Ullmann condensation |
| Acyl | Acetyl, Benzoyl, Pivaloyl | Acylation with acid chlorides or anhydrides |
| Sulfonyl | Tosyl, Mesyl | Sulfonylation with sulfonyl chlorides |
Modifications of the Morpholine Ring
The morpholine ring, while generally stable, can be subjected to various chemical modifications to alter its conformation and substitution pattern. The synthesis of substituted morpholines is a well-established field, with numerous methods applicable to the 2-ethyl-morpholine precursor of the title compound. organic-chemistry.org
For instance, C-substitution on the morpholine ring can be achieved through de novo synthesis starting from appropriately substituted amino alcohols. chemrxiv.orgresearchgate.net A palladium-catalyzed carboamination reaction of N-allyl ethanolamine (B43304) derivatives represents a modern approach to constructing cis-3,5-disubstituted morpholines. Another strategy involves the use of silicon amine protocol (SLAP) reagents in a photocatalytic coupling with aldehydes to yield substituted morpholines under continuous flow conditions. nih.gov
Table 2: Examples of Morpholine Ring Modifications
| Modification Type | Synthetic Strategy | Resulting Structure |
| C-Substitution (e.g., at C-3, C-5, C-6) | De novo synthesis from substituted amino alcohols | Introduction of alkyl or aryl groups on the ring |
| Fused Ring Systems | Intramolecular cyclization of suitably functionalized morpholine precursors | Bicyclic or polycyclic morpholine derivatives |
| Chiral Resolution | Asymmetric synthesis or chiral chromatography | Enantiomerically pure morpholine derivatives |
Functionalization and Derivatization of the Ethyl Group
The 2-ethyl group of 4-Morpholinecarboximidamide, 2-ethyl- provides another handle for chemical modification, allowing for the introduction of various functional groups to modulate properties such as solubility and reactivity.
One potential strategy for functionalization involves the conversion of the ethyl group into a more reactive handle. For example, radical halogenation could introduce a bromine or chlorine atom at the terminal position of the ethyl group, creating an intermediate, 4-(2-haloethyl)morpholine, which can then undergo nucleophilic substitution reactions. This approach allows for the introduction of a wide array of functional groups, including azides, amines, and thiols. chemicalbook.com
Alternatively, oxidation of the terminal methyl group of the ethyl substituent could yield a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. While direct oxidation might be challenging, a multi-step sequence involving halogenation followed by hydrolysis and oxidation could be a viable route.
Ring Expansion and Contraction Reactions Involving the Morpholine Moiety
The structural framework of the morpholine ring can be altered through ring expansion and contraction reactions, leading to the formation of novel heterocyclic systems with potentially distinct biological activities.
A notable example of a ring expansion reaction is the conversion of a morpholine derivative to a 1,4-oxazepane (B1358080). acs.orgnih.govrsc.orgacs.org This transformation can be achieved through a neighboring group participation mechanism. For instance, a 2-substituted morpholine bearing a leaving group on the substituent can undergo intramolecular cyclization to form a bicyclic aziridinium (B1262131) intermediate, which is then opened by a nucleophile to yield the seven-membered 1,4-oxazepane ring. rsc.org While not directly reported for 4-Morpholinecarboximidamide, 2-ethyl-, this strategy could be adapted by first functionalizing the ethyl group to introduce a suitable leaving group.
Ring contraction of morpholines is less common but can be envisaged through rearrangement reactions. For example, a Hofmann-type elimination of a suitably derivatized morpholine could lead to a ring-opened intermediate that might be induced to recyclize into a smaller ring system, such as a piperazine (B1678402) or a substituted pyrrolidine, although this would likely require a multi-step synthetic sequence. nih.gov The conversion of morpholines to piperazines has been achieved through various synthetic methods, often involving ring-opening followed by recyclization with a nitrogen-containing nucleophile. acs.orgrsc.orgnih.govresearchgate.netacs.org
Conjugation and Linker Chemistry for Complex Molecular Architectures
The morpholine moiety is recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.gove3s-conferences.org This makes 4-Morpholinecarboximidamide, 2-ethyl- and its derivatives attractive building blocks for the construction of more complex molecular architectures, particularly in the field of antibody-drug conjugates (ADCs). nih.govnih.govnjbio.combiopharminternational.commedchemexpress.com
In the context of ADCs, a derivative of 4-Morpholinecarboximidamide, 2-ethyl- could be functionalized to act as a linker that connects a cytotoxic payload to a monoclonal antibody. The morpholine unit can enhance the solubility and stability of the ADC. To be utilized as a linker, the parent compound would need to be derivatized with two reactive handles: one for attachment to the payload and another for conjugation to the antibody.
For example, the carboximidamide nitrogen could be functionalized with a group containing a cleavable linker, such as a valine-citrulline dipeptide, which is susceptible to cleavage by lysosomal enzymes within cancer cells. nih.gov The other end of the linker would possess a reactive group for antibody conjugation, such as a maleimide (B117702) for reaction with cysteine residues or an N-hydroxysuccinimide ester for reaction with lysine (B10760008) residues.
Table 3: Potential Linker Strategies Involving 4-Morpholinecarboximidamide, 2-ethyl- Derivatives
| Linker Type | Attachment Point on Morpholine Derivative | Cleavage Mechanism |
| Cleavable (e.g., Val-Cit-PABC) | N-substituent on the carboximidamide | Enzymatic (e.g., Cathepsin B) |
| Non-cleavable (e.g., MCC) | Functionalized ethyl group | Proteolytic degradation of the antibody |
| pH-Sensitive (e.g., Hydrazone) | N-substituent on the carboximidamide | Acid-catalyzed hydrolysis in the lysosome |
Strategic Applications of 4 Morpholinecarboximidamide, 2 Ethyl in Organic Synthesis
Role as a Key Intermediate in Heterocyclic Synthesis
The guanidine (B92328) moiety is a prevalent structural motif in a wide array of biologically active heterocyclic compounds. Consequently, 4-Morpholinecarboximidamide, 2-ethyl- is a promising intermediate for the synthesis of various substituted heterocycles, particularly those containing a pyrimidine (B1678525) core. The reaction of guanidines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for constructing the pyrimidine ring.
For instance, in a manner analogous to the reaction of guanidine with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, 4-Morpholinecarboximidamide, 2-ethyl- could be employed to synthesize 2-(morpholin-4-yl)pyrimidines. nih.gov This reaction would likely proceed with high yield, offering a straightforward route to a class of compounds with potential applications in medicinal chemistry. The general scheme for such a reaction is presented below:
Table 1: Proposed Synthesis of 2-(Morpholin-4-yl)pyrimidines
| Reactant 1 | Reactant 2 | Product | Potential Significance |
| 4-Morpholinecarboximidamide, 2-ethyl- | Ethyl 2-dimethylaminomethylene-3-oxobutanoate | Ethyl 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | Precursor to bioactive pyrimidine derivatives |
| 4-Morpholinecarboximidamide, 2-ethyl- | Methyl 2-dimethylaminomethylene-3-oxopentanoate | Methyl 4-ethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate | Building block for substituted pyrimidines |
Furthermore, the synthesis of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives, which have shown inhibitory activity against STAT6, highlights the importance of substituted aminopyrimidines in drug discovery. scbt.com The use of 4-Morpholinecarboximidamide, 2-ethyl- as a guanidine source could provide access to novel analogs with potentially enhanced or modulated biological activity.
Utility as a Reagent in Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a cornerstone of organic synthesis. Guanidines are known to participate in various C-N bond-forming reactions, often acting as potent nucleophiles. The morpholine (B109124) substituent in 4-Morpholinecarboximidamide, 2-ethyl- can modulate the reactivity and solubility of the guanidine core, making it a potentially useful reagent in this context.
While specific examples involving 4-Morpholinecarboximidamide, 2-ethyl- are not prevalent, the general principles of guanidine chemistry suggest its utility. For example, in copper-promoted C-N cross-coupling reactions, amidine and guanidine derivatives can be N-arylated using boronic acids. This suggests that 4-Morpholinecarboximidamide, 2-ethyl- could be used to introduce the morpholinecarboximidoyl group onto aromatic rings, providing access to a novel class of compounds.
Catalytic and Organocatalytic Applications
Guanidines and their derivatives are recognized as strong, non-ionic organic bases and have found widespread use as organocatalysts. Their high basicity, coupled with their ability to form hydrogen bonds, allows them to activate a variety of substrates and catalyze a range of chemical transformations. The 2-ethyl substituent on the guanidine nitrogen of 4-Morpholinecarboximidamide, 2-ethyl- may influence its catalytic activity and selectivity.
The applications of guanidines as catalysts are diverse, including their use in transesterification reactions and the chemical fixation of carbon dioxide. rug.nl In the context of multicomponent reactions, guanidine has been used as a catalyst and a reactant in the synthesis of curcumin (B1669340) 3,4-dihydropyrimidinones/thiones/imines, which have shown anti-inflammatory and antioxidant activities. scbt.com It is plausible that 4-Morpholinecarboximidamide, 2-ethyl- could serve a similar dual role, acting as both a basic catalyst and a building block in the synthesis of complex molecules.
Precursor to Complex Molecular Scaffolds
The inherent reactivity of the guanidine functional group makes 4-Morpholinecarboximidamide, 2-ethyl- an attractive precursor for the synthesis of more complex molecular scaffolds. The ability of guanidines to react with a variety of electrophiles allows for the construction of intricate architectures from a relatively simple starting material.
For example, the synthesis of substituted imidazolones and imidazoles has been achieved through the N-H insertion reactions of primary ureas with diazocarbonyls. A similar strategy could potentially be employed with 4-Morpholinecarboximidamide, 2-ethyl-, where the guanidine nitrogen atoms could undergo insertion reactions, leading to the formation of novel heterocyclic systems.
Furthermore, the synthesis of substituted morpholine nucleoside derivatives has been reported, highlighting the importance of the morpholine scaffold in medicinal chemistry. 4-Morpholinecarboximidamide, 2-ethyl- could serve as a precursor to novel morpholine-containing compounds with potential biological activity.
Multicomponent Reaction Strategies Incorporating 4-Morpholinecarboximidamide, 2-ethyl-
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The high atom economy and convergence of MCRs make them particularly attractive for the synthesis of compound libraries for drug discovery. scbt.com Guanidines are frequently employed as one of the components in MCRs, often leading to the formation of densely functionalized heterocyclic compounds.
A well-known example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative to produce dihydropyrimidinones. Guanidines can be used in place of urea to generate 2-aminodihydropyrimidines. It is highly probable that 4-Morpholinecarboximidamide, 2-ethyl- could be successfully employed in Biginelli-type reactions, providing access to a range of 2-(morpholin-4-yl)dihydropyrimidines.
Table 2: Proposed Biginelli-type Multicomponent Reaction
| Aldehyde | β-Ketoester | Guanidine Source | Product |
| Benzaldehyde | Ethyl acetoacetate | 4-Morpholinecarboximidamide, 2-ethyl- | Ethyl 6-methyl-2-(morpholin-4-yl)-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | 4-Morpholinecarboximidamide, 2-ethyl- | Methyl 4-(4-chlorophenyl)-6-methyl-2-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The development of new MCRs is an active area of research, and the unique structure of 4-Morpholinecarboximidamide, 2-ethyl- makes it an interesting candidate for the design of novel multicomponent strategies. For instance, a four-component reaction leading to 2,4-disubstituted thiazoles has been reported, which involves the use of an isocyanide, a carboxylic acid derivative, a thioamide, and an acrylic acid derivative. The exploration of similar reactions incorporating 4-Morpholinecarboximidamide, 2-ethyl- could lead to the discovery of new and efficient routes to novel heterocyclic systems.
Advanced Spectroscopic and Analytical Characterization of 4 Morpholinecarboximidamide, 2 Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Morpholinecarboximidamide, 2-ethyl- is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group attached to a nitrogen atom. The morpholine (B109124) ring protons would likely appear as complex multiplets in the region typical for ethers and amines. The protons of the carboximidamide group would appear as distinct signals, potentially broadened due to nitrogen quadrupolar effects and chemical exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 4-Morpholinecarboximidamide, 2-ethyl-, distinct peaks are expected for the two carbons of the ethyl group, the four carbons of the morpholine ring (with those adjacent to oxygen being the most downfield), and the carbon of the carboximidamide group. The chemical shift of the carboximidamide carbon would be particularly indicative of its electronic environment. libretexts.orgresearchgate.net
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structural assignment. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group. An HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.1 (triplet) | ~15 |
| Ethyl CH₂ | ~3.3 (quartet) | ~45 |
| Morpholine O-CH₂ | ~3.7 (multiplet) | ~67 |
| Morpholine N-CH₂ | ~3.5 (multiplet) | ~50 |
| C=N (Imidamide) | - | ~160 |
| NH/NH₂ | Broad signals, variable | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For 4-Morpholinecarboximidamide, 2-ethyl- (molecular formula: C₇H₁₅N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the morpholine ring, and fragmentation of the carboximidamide moiety. The presence of a morpholine ring often leads to a characteristic fragment at m/z 86.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M]⁺ | 157.12 | Molecular Ion |
| [M - C₂H₅]⁺ | 128.10 | Loss of ethyl group |
| [C₄H₈NO]⁺ | 86.06 | Morpholine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of 4-Morpholinecarboximidamide, 2-ethyl- is expected to exhibit characteristic absorption bands for its key functional groups. These include N-H stretching vibrations for the imidamide group, C-H stretching for the alkyl (ethyl and morpholine) groups, C-N stretching, and C=N stretching for the imidamide functionality. The C-O-C stretching of the morpholine ether linkage would also be a prominent feature. researchgate.netnist.gov
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300-3500 (broad) | Stretch |
| C-H (Alkyl) | 2850-2960 | Stretch |
| C=N | 1640-1690 | Stretch |
| C-O-C (Ether) | 1070-1150 | Stretch |
| C-N | 1250-1350 | Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If 4-Morpholinecarboximidamide, 2-ethyl- can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details. This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's packing in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For related morpholine-containing compounds, X-ray crystallography has been successfully used to elucidate their solid-state structures. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like 4-Morpholinecarboximidamide, 2-ethyl-. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. spectrabase.comnist.gov The purity would be assessed by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed for both separation and identification. The gas chromatogram would indicate the purity, while the mass spectrometer would provide mass data for the compound and any separated impurities. For related amines and ethyl-containing compounds, GC-MS is a standard analytical tool. nist.gov
Chromatographic Purity Analysis Parameters:
| Technique | Typical Column | Typical Mobile/Carrier Phase | Detection |
| HPLC | C18 | Acetonitrile/Water | UV-Vis |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry |
Computational Chemistry and Theoretical Investigations of 4 Morpholinecarboximidamide, 2 Ethyl
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
No molecular dynamics simulation studies focused on the conformational analysis or dynamic behavior of 4-Morpholinecarboximidamide, 2-ethyl- could be located.
Application of Machine Learning and Cheminformatics in Compound Analysis and Design
There is no evidence of the application of machine learning or cheminformatics techniques for the analysis or design of compounds specifically related to 4-Morpholinecarboximidamide, 2-ethyl-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
